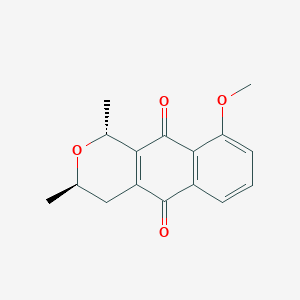
(-)-Isoeleutherin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Isoeleutherin is a naphthoquinone compound primarily isolated from the bulbs of the plant Eleutherine plicata. This compound has garnered significant attention due to its diverse biological activities, including anti-leishmanial, antimalarial, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (-)-Isoeleutherin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under controlled conditions .
Industrial Production Methods: Industrial production of isoeleutherin typically involves extraction from the bulbs of Eleutherine plicata. The process includes maceration of the plant material in ethanol, followed by fractionation using dichloromethane. The isolated fractions are then purified to obtain isoeleutherin .
Análisis De Reacciones Químicas
Inhibition of Inflammatory Pathways via NF-κB Suppression
(-)-Isoeleutherin suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) at both protein and mRNA levels (IC₅₀ = 7.4 μM) . This suppression correlates with:
-
Downregulation of pro-inflammatory cytokines : Interleukin-1β (IL-1β) and interferon-β (IFN-β) .
-
NF-κB transcriptional inhibition : Blockade of NF-κB activation reduces iNOS expression, confirmed via luciferase reporter assays .
Key Reaction Pathway :
LPS→NF B activation IsoeleutherinSuppression of iNOS transcription→Reduced NO production
Antibacterial Activity Against Staphylococcus aureus
This compound demonstrates antibacterial effects through dual targeting:
-
Mechanistic Insight : Binding to MetAP disrupts bacterial metalloenzyme function, while QacR inhibition prevents antibiotic resistance .
Genotoxic Effects and Chromosomal Aberrations
In Allium cepa assays, this compound induces mitotic abnormalities at concentrations ≥12.5 mg/mL:
| Concentration (mg/mL) | Aberration Index (%) | Observed Anomalies |
|---|---|---|
| 12.5 | 0.35 | Anaphase bridges, multinucleation |
| 25.0 | 0.66 | Micronuclei, mitotic irregularities |
-
ROS-Mediated Toxicity : Generates reactive oxygen species (ROS) and depletes glutathione (GSH) in MCF-7 cells, leading to DNA damage .
Anti-Leishmanial Activity via Trypanothione Reductase (TR) Inhibition
Molecular docking and dynamics simulations reveal high-affinity binding to TR (GoldScore = 51.87), a critical enzyme in Leishmania redox metabolism :
| Parameter | Value (vs. Quinacrine Control) | Key Interactions |
|---|---|---|
| Binding Free Energy (ΔG) | -28.4 kcal/mol | Cys52, Thr335 (hydrophobic) |
| RMSD Stability | 2.70 ± 0.39 Å | Ser14, Arg287 (hydrogen bonds) |
Mechanism : Competitive inhibition of TR’s FAD-binding site disrupts parasite redox balance .
Pharmacokinetic and Toxicity Profile
This compound adheres to Lipinski’s Rule (miLogP = 2.45, TPSA = 94.7 Ų) with moderate Caco-2 permeability (23.4 × 10⁻⁶ cm/s) . Toxicity predictions indicate:
This compound’s multifunctional reactivity—spanning anti-inflammatory, antimicrobial, and antiparasitic pathways—highlights its potential as a scaffold for drug development. Further studies are needed to optimize its selectivity and mitigate genotoxic risks.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Industry: Utilized in the development of antioxidant formulations.
Mecanismo De Acción
(-)-Isoeleutherin exerts its biological effects primarily through its interaction with cellular enzymes and pathways:
Molecular Targets: this compound targets enzymes such as trypanothione reductase and cytochrome bc1 complex
Pathways Involved: The compound induces oxidative stress in target cells, leading to cell death.
Comparación Con Compuestos Similares
(-)-Isoeleutherin is often compared with other naphthoquinones such as eleutherin and eleutherol:
Eleutherin: Similar in structure but differs in its specific biological activities and potency.
Eleutherol: Another naphthoquinone with distinct antioxidant properties.
Hongconin: Exhibits different pharmacological activities compared to isoeleutherin.
Uniqueness: this compound stands out due to its potent anti-leishmanial and antimalarial activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
478-37-5 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(1R,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m1/s1 |
Clave InChI |
IAJIIJBMBCZPSW-RKDXNWHRSA-N |
SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES canónico |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
Sinónimos |
isoeleutherin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















